1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol
Overview
Description
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol is an organosilicon compound with the molecular formula C6H14O3Si2. It is characterized by the presence of two vinyl groups and two hydroxyl groups attached to a disiloxane backbone. This compound is known for its unique chemical properties and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. The reaction typically involves the use of a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds via the addition of silicon-hydrogen bonds across the carbon-carbon multiple bonds, resulting in the formation of the desired disiloxane compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of vinyl-substituted silanes with chlorosilanes in the presence of a base, followed by hydrolysis. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form silanes or siloxanes with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include epoxides, diols, silanes, and various substituted siloxanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is utilized in the development of biocompatible materials and as a crosslinking agent in the preparation of hydrogels.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is employed as a surface modifier, lubricant, and in the production of silicone-based materials.
Mechanism of Action
The mechanism of action of 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol involves the interaction of its functional groups with various molecular targets. The vinyl groups participate in addition reactions, while the hydroxyl groups can form hydrogen bonds or undergo substitution reactions. These interactions enable the compound to modify surfaces, crosslink polymers, and participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but lacks the hydroxyl groups, making it less reactive in certain applications.
1,3-Dimethyldisiloxane: This compound has methyl groups instead of vinyl groups, resulting in different chemical properties and reactivity.
1,3-Diethyl-1,1,3,3-tetramethyldisiloxane: This compound has ethyl groups instead of vinyl groups, affecting its reactivity and applications.
Uniqueness
1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol is unique due to the presence of both vinyl and hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethenyl-(ethenyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3Si2/c1-5-10(3,7)9-11(4,8)6-2/h5-8H,1-2H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGQTXCGPDIVTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(O)O[Si](C)(C=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521400 | |
Record name | 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18162-94-2 | |
Record name | 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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